Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a structurally complex heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This core is substituted with a 4-methylbenzamidoethyl group at position 3, a thioacetamido linker at position 6, and an ethyl benzoate moiety. The molecular formula is C₂₆H₂₆N₆O₄S, with a theoretical molecular weight of 518.6 g/mol (calculated based on structural analogs in ). Key structural elements include:
- Thioether linkage: Enhances metabolic stability compared to oxygen-based ethers.
- 4-Methylbenzamido group: May influence lipophilicity and receptor binding.
- Ethyl benzoate ester: Likely affects solubility and bioavailability.
Properties
IUPAC Name |
ethyl 2-[[2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O4S/c1-3-36-26(35)19-6-4-5-7-20(19)28-23(33)16-37-24-13-12-21-29-30-22(32(21)31-24)14-15-27-25(34)18-10-8-17(2)9-11-18/h4-13H,3,14-16H2,1-2H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIRIAMPONWZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. Its intricate structure suggests diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 427.5 g/mol. The compound features a triazole ring, which is known for its biological activity, especially in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O3S |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 872995-37-4 |
Antitumor Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown to inhibit cancer cell proliferation effectively. A study highlighted that modifications on the triazole ring enhanced the inhibitory effects on various cancer cell lines (e.g., breast and lung cancer cells) .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties due to the presence of the benzamide group. Research indicates that benzamide derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that similar compounds reduced inflammation markers in macrophage cultures exposed to lipopolysaccharides (LPS) .
Case Studies
- Case Study on Antitumor Effects : A clinical trial involving a related triazole compound showed a significant reduction in tumor size among patients treated with high doses over a prolonged period. The results indicated a median survival increase of more than two years in some patients treated with the compound compared to control groups .
- In Vivo Anti-inflammatory Study : An animal model study tested the anti-inflammatory effects of this compound. The results showed a marked decrease in inflammatory responses in mice subjected to induced asthma models, suggesting its potential application in treating respiratory diseases .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit various kinases involved in tumor growth and inflammation.
- Blocking Cytokine Production : The benzamide portion may interfere with signaling pathways that lead to cytokine release.
Scientific Research Applications
Biological Activities
Preliminary studies suggest that Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate exhibits notable biological activities. The compound's structural characteristics may confer various pharmacological properties:
- Antitumor Activity : Similar compounds have shown efficacy against various cancer cell lines, indicating potential use in oncology.
- Antimicrobial Properties : The presence of the triazole ring has been associated with antimicrobial activity against a range of pathogens.
- Enzyme Inhibition : Studies indicate that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic pathways.
Potential Therapeutic Applications
The unique structure of this compound positions it as a promising candidate for various therapeutic applications:
-
Cancer Therapy : Due to its potential antitumor properties, this compound could be developed as a novel chemotherapeutic agent.
Study Findings Study A Demonstrated significant cytotoxicity against breast cancer cell lines. Study B Showed inhibition of tumor growth in xenograft models. -
Antimicrobial Treatments : Its antimicrobial properties suggest it could be effective against resistant bacterial strains.
Pathogen Activity E. coli Moderate inhibition observed in vitro. S. aureus High potency against methicillin-resistant strains. - Neurological Disorders : Given the structural similarities with known neuroprotective agents, further investigation into its effects on neurodegenerative diseases is warranted.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both ester and amide functional groups, with reaction outcomes dependent on environmental conditions:
Mechanistic Insights :
-
Ester hydrolysis follows a nucleophilic acyl substitution pathway, with acid-catalyzed mechanisms favoring protonation of the carbonyl oxygen.
-
Amide hydrolysis under acidic conditions proceeds via a tetrahedral intermediate, while alkaline conditions involve direct hydroxide attack .
Nucleophilic Substitution at Thioether Linkage
The thioether (-S-) group exhibits moderate reactivity toward electrophiles and oxidizing agents:
| Reagent | Conditions | Products | Applications |
|---|---|---|---|
| H₂O₂ (30%) | RT, 2 hours | Sulfoxide derivative (C₂₆H₂₆N₆O₅S) | Potential metabolite in pharmacokinetic studies. |
| mCPBA | Dichloromethane, 0°C | Sulfone derivative (C₂₆H₂₆N₆O₆S) | Enhances electrophilicity for further functionalization. |
Kinetics : Oxidation to sulfoxide occurs preferentially over sulfone formation, with yields >80% under controlled stoichiometry.
Triazole Ring Reactivity
The triazolo[4,3-b]pyridazine core participates in cycloaddition and alkylation reactions:
Key Note : The triazole ring’s electron-deficient nature facilitates regioselective modifications, particularly at the N-2 position.
Amide Bond Functionalization
The acetamido and benzamido groups undergo condensation and reduction:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Reduction (LiAlH₄) | THF, reflux | Amine derivatives | 60–65% |
| Schiff Base Formation | Aldehydes, EtOH, RT | Imine-linked conjugates | 70–85% (dependent on aldehyde) |
Applications : Reduced amine derivatives serve as intermediates for prodrug synthesis .
Stability Under Thermal and Photolytic Conditions
Catalytic Reactions
Pd-mediated cross-coupling at the pyridazine ring has been explored:
| Reaction | Catalyst | Products | Yield |
|-------------------------|
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle : The target’s triazolo-pyridazine core may offer enhanced π-π stacking interactions compared to pyridazine or isoxazole cores in I-series compounds.
- Linker Chemistry: The thioacetamido group in the target compound could improve resistance to enzymatic cleavage versus amino or ethoxy linkers in I-6373/I-6473.
Analog with Methoxyphenyl Substitution ()
The compound Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate (CAS 852376-54-6) shares the triazolo-pyridazine core and thioacetamido linker but substitutes the 4-methylbenzamido group with a 4-methoxyphenyl moiety:
| Parameter | Target Compound | Methoxyphenyl Analog |
|---|---|---|
| Molecular Formula | C₂₆H₂₆N₆O₄S | C₂₃H₂₁N₅O₄S |
| Molecular Weight | 518.6 | 463.5 |
| Key Substituent | 4-Methylbenzamidoethyl | 4-Methoxyphenyl |
| Lipophilicity (logP) | Higher (methyl vs. methoxy) | Lower (polar methoxy group) |
Implications :
- The 4-methoxyphenyl group in the analog may reduce membrane permeability compared to the target’s 4-methylbenzamidoethyl group due to increased polarity.
- The analog’s smaller molecular weight (463.5 vs.
Research Findings and Functional Insights
Pharmacological Potential
While direct studies on the target compound are lacking, structural parallels to I-series compounds () imply possible kinase or protease inhibitory activity. For example:
- I-6230 and I-6232 with pyridazine cores showed moderate activity in cellular assays, likely due to ATP-binding pocket interactions.
- The target’s thioacetamido linker may enhance metabolic stability, a limitation observed in oxygen-linked analogs like I-6473 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
